3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid
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Overview
Description
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid is a synthetic compound with a molecular weight of 347.37 g/mol . It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines . The compound’s structure includes a cyclopropyl ring and a propiolic acid moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
The synthesis of 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amine group with the Fmoc group.
Cyclopropyl Formation: The cyclopropyl ring is introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Propiolic Acid Introduction:
Chemical Reactions Analysis
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid undergoes various chemical reactions:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but generally include substituted cyclopropyl derivatives and various functionalized acids .
Scientific Research Applications
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality during synthesis, allowing for selective reactions at other sites . The cyclopropyl ring and propiolic acid moiety can participate in various chemical reactions, leading to the formation of biologically active compounds . The exact molecular targets and pathways involved depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid can be compared with other similar compounds:
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid: This compound is an alanine derivative with similar protecting group chemistry.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid: Another Fmoc-protected amino acid derivative used in peptide synthesis.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine: A derivative used in the synthesis of unnatural amino acids.
The uniqueness of this compound lies in its combination of a cyclopropyl ring and a propiolic acid moiety, which provides distinct reactivity and potential for diverse applications .
Properties
CAS No. |
1268810-12-3 |
---|---|
Molecular Formula |
C21H17NO4 |
Molecular Weight |
347.4 |
Purity |
95 |
Origin of Product |
United States |
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